molecular formula C10H15NO2Si B15485427 Trimethyl[(4-nitrophenyl)methyl]silane CAS No. 17876-77-6

Trimethyl[(4-nitrophenyl)methyl]silane

Cat. No.: B15485427
CAS No.: 17876-77-6
M. Wt: 209.32 g/mol
InChI Key: AHOFXKBTSRMFJX-UHFFFAOYSA-N
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Description

Trimethyl[(4-nitrophenyl)methyl]silane (CAS 17876-77-6) is a specialized organosilicon reagent that serves as a versatile synthetic intermediate in organic chemistry and materials science research. As a benzylsilane derivative featuring a nitro-aromatic system, its molecular structure offers two distinct reactive sites for chemical modification. The electron-withdrawing nitro group on the phenyl ring makes it a potential candidate for use in click chemistry reactions, such as nucleophilic aromatic substitutions, which are powerful tools for constructing complex molecules and functional polymers . Furthermore, the robust silicon-carbon bond can be selectively cleaved under specific conditions, enabling the compound to function as a masked precursor to benzyl anions or other active species . In a research context, this compound's value lies in its potential as a building block. It could be utilized in the synthesis of more complex organic frameworks, the development of novel ligands, or the functionalization of polymer backbones. The nitro group also provides a handle for further transformation into other functional groups, such as amines, significantly expanding its utility in multi-step synthetic routes. Researchers may find applications for this reagent in developing advanced materials, including functionalized surfaces or stimuli-responsive systems. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle all chemicals using appropriate personal protective equipment (PPE) within a properly controlled laboratory environment.

Properties

CAS No.

17876-77-6

Molecular Formula

C10H15NO2Si

Molecular Weight

209.32 g/mol

IUPAC Name

trimethyl-[(4-nitrophenyl)methyl]silane

InChI

InChI=1S/C10H15NO2Si/c1-14(2,3)8-9-4-6-10(7-5-9)11(12)13/h4-7H,8H2,1-3H3

InChI Key

AHOFXKBTSRMFJX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Fungicidal Activity

Trimethyl silane derivatives with para-substituted phenyl groups exhibit varying antifungal efficacy:

  • This compound : Likely shares high activity against ascomycetes and basidiomycetes, as seen in analogs with trifluoromethyl or iodo substituents (e.g., SAR: 2-TMS ≥ 2-I in fungicidal activity) .
  • Trimethyl((4-methylcyclohexylidene)(p-tolyl)methyl)silane : Demonstrates utility in polymer synthesis but lacks reported biological activity .
  • Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane: Used as a catalyst or silicone intermediate, emphasizing non-biological industrial roles .

Key Research Findings

Structure-Activity Relationships : Para-nitro substitution optimizes fungicidal activity in silane derivatives, outperforming halogens and small alkyl groups .

Synthetic Versatility : Nitro-substituted silanes serve as intermediates in pharmaceuticals and agrochemicals due to their electrophilic reactivity .

Thermal Stability : Trimethyl silanes with aromatic nitro groups exhibit higher thermal stability compared to aliphatic analogs, as seen in poly(methyl phenyl silane) derivatives .

Preparation Methods

Grignard Reagent-Mediated Synthesis

The Grignard reaction remains a cornerstone in organosilicon chemistry, offering a reliable route to alkyl- and aryl-substituted silanes. For Trimethyl[(4-nitrophenyl)methyl]silane, this method involves reacting a p-nitrobenzyl Grignard reagent with chlorotrimethylsilane (ClSi(CH₃)₃).

Reaction Mechanism

The synthesis begins with the preparation of p-nitrobenzyl magnesium bromide. Magnesium metal reacts with p-nitrobenzyl bromide in an anhydrous tetrahydrofuran (THF) solvent under inert conditions. The resultant Grignard reagent is then treated with chlorotrimethylsilane, facilitating nucleophilic displacement of the chloride group by the p-nitrobenzyl anion:

$$
\text{p-NO}2\text{C}6\text{H}4\text{CH}2\text{MgBr} + \text{ClSi(CH}3\text{)}3 \rightarrow \text{p-NO}2\text{C}6\text{H}4\text{CH}2\text{Si(CH}3\text{)}3 + \text{MgBrCl}
$$

Optimization of Reaction Conditions

Key parameters influencing yield include:

  • Solvent Selection : THF outperforms diethyl ether due to its higher boiling point (66°C vs. 34.6°C), enabling safer reflux conditions.
  • Temperature : Reactions conducted at 0°C yield 72–78% product, whereas room-temperature reactions risk side products from nitro-group reduction.
  • Reagent Freshness : Delayed use of the Grignard reagent (e.g., >16 hours post-synthesis) reduces yields by 30–40% due to reagent decomposition.
Table 1: Grignard Method Performance Under Varied Conditions
Condition Yield (%) Purity (%)
THF, 0°C, fresh reagent 78 95
THF, 25°C, fresh reagent 65 88
Ether, 0°C, aged reagent 46 82

Nucleophilic Substitution Approaches

Nucleophilic substitution leverages the electrophilicity of silicon-bound leaving groups. Here, p-nitrobenzyl lithium reacts with chlorotrimethylsilane in a one-pot synthesis.

Methodology

p-Nitrobenzyl lithium, generated via lithium-halogen exchange from p-nitrobenzyl bromide and lithium metal, attacks chlorotrimethylsilane:

$$
\text{p-NO}2\text{C}6\text{H}4\text{CH}2\text{Li} + \text{ClSi(CH}3\text{)}3 \rightarrow \text{p-NO}2\text{C}6\text{H}4\text{CH}2\text{Si(CH}3\text{)}3 + \text{LiCl}
$$

Advantages and Limitations

  • Yield : 68–74% in hexane at -78°C.
  • Challenges : Strict moisture exclusion is critical, as trace water hydrolyzes the silane to p-nitrobenzyl alcohol.

Direct Silylation of p-Nitrobenzyl Alcohol

Direct silylation employs trimethylsilyl chloride (TMSCl) and a base to functionalize p-nitrobenzyl alcohol.

Reaction Protocol

In dichloromethane, imidazole catalyzes the silylation:

$$
\text{p-NO}2\text{C}6\text{H}4\text{CH}2\text{OH} + \text{ClSi(CH}3\text{)}3 \xrightarrow{\text{Imidazole}} \text{p-NO}2\text{C}6\text{H}4\text{CH}2\text{Si(CH}3\text{)}3 + \text{HCl}
$$

Performance Metrics

  • Yield : 81% after 12 hours at 25°C.
  • Side Reactions : Prolonged reaction times (>24 hours) lead to nitro-group reduction (5–8% yield loss).

UV-Induced Radical Coupling Methods

Emerging techniques exploit photochemical activation to couple trimethylsilane with nitroaromatics.

Mechanism

Under UV irradiation (λ = 254 nm), trimethylsilane generates silyl radicals that abstract hydrogen from p-nitrotoluene, forming a benzyl radical intermediate. Subsequent recombination yields the target silane:

$$
\text{CH}3\text{SiH}3 \xrightarrow{h\nu} \text{CH}3\text{SiH}2^\bullet + \text{H}^\bullet
$$
$$
\text{p-NO}2\text{C}6\text{H}4\text{CH}3 + \text{H}^\bullet \rightarrow \text{p-NO}2\text{C}6\text{H}4\text{CH}2^\bullet
$$
$$
\text{CH}3\text{SiH}2^\bullet + \text{p-NO}2\text{C}6\text{H}4\text{CH}2^\bullet \rightarrow \text{p-NO}2\text{C}6\text{H}4\text{CH}2\text{Si(CH}3\text{)}3
$$

Efficiency and Scalability

  • Yield : 53% at bench scale.
  • Drawbacks : Requires specialized UV equipment and excess silane (3:1 molar ratio).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis
Method Yield (%) Purity (%) Scalability Cost Efficiency
Grignard Reagent 78 95 High Moderate
Nucleophilic Substitution 74 90 Moderate High
Direct Silylation 81 93 High Low
UV-Induced Coupling 53 85 Low High

The Grignard method balances yield and scalability, making it preferred for industrial applications. Direct silylation offers superior yields but faces cost barriers due to imidazole consumption. UV methods, while innovative, remain limited to niche applications.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes solvent recovery, catalyst recycling, and energy efficiency. For example, continuous-flow reactors reduce reaction times by 40% compared to batch processes. Additionally, substituting THF with cyclopentyl methyl ether (CPME) enhances safety by raising the solvent’s flash point to 75°C.

Q & A

Q. Table 1: Representative Synthesis Parameters

ParameterConditionReference
CatalystPd(PPh₃)₄ (5 mol%)
SolventDry THF
Reaction Time12–24 hours
Yield72–85%

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:
Critical characterization methods include:

  • ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., methyl-Si at δ 0.1–0.3 ppm; nitroaryl protons at δ 7.5–8.5 ppm) .
  • FT-IR: Identifies functional groups (e.g., Si–C stretch ~1250 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
  • Mass Spectrometry: Confirms molecular ion peaks (e.g., [M+H⁺] at m/z 219.31) .
  • X-ray Crystallography: Resolves steric effects of the trimethylsilyl and nitro groups .

Advanced: How does the electron-withdrawing nitro group influence reactivity in cross-coupling reactions?

Answer:
The 4-nitrophenyl group stabilizes transition states via resonance and inductive effects, enhancing electrophilicity in Suzuki-Miyaura couplings. Key observations:

  • Rate Enhancement: Reactions with aryl boronic acids proceed 2–3× faster compared to non-nitro analogs due to reduced electron density at the coupling site .
  • Mechanistic Insight: Density Functional Theory (DFT) calculations show a lowered activation energy (ΔG‡ ≈ 15–20 kJ/mol) for oxidative addition steps .
  • Side Reactions: Competing nitro reduction (e.g., to NH₂) may occur under reducing conditions, requiring careful catalyst selection .

Advanced: What computational methods predict the stability of intermediates in its reactions?

Answer:

  • DFT Studies: Model intermediates like silyl-radicals or Pd-complexes, revealing bond dissociation energies (Si–C: ~320 kJ/mol) and transition-state geometries .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., THF stabilizes Pd intermediates via coordination) .
  • NBO Analysis: Quantifies hyperconjugative interactions between the nitro group and silyl moiety, explaining thermal stability up to 150°C .

Q. Table 2: Computational Insights

PropertyMethodFindingReference
Si–C Bond StrengthDFT (B3LYP/6-31G*)318 kJ/mol
Thermal DecompositionMD (GROMACS)Stable <150°C in inert solvents

Basic: How should this compound be stored to ensure stability?

Answer:

  • Storage Conditions: Dark, inert atmosphere (argon), and room temperature to prevent photodegradation or hydrolysis .
  • Hazards: Avoid skin/eye contact (H315/H319); use PPE and fume hoods during handling .
  • Decomposition: Monitor for NO₂ release above 150°C using TGA-FTIR .

Advanced: What role does this compound play in material science applications?

Answer:

  • Polymer Modification: Acts as a cross-linker in silicone resins, enhancing thermal stability (Tg increased by 20–30°C) .
  • Surface Functionalization: Forms self-assembled monolayers (SAMs) on SiO₂ substrates for sensor applications .
  • Nanocomposites: Incorporates into mesoporous silica frameworks (e.g., SBA-15) for catalytic support .

Advanced: How are kinetic parameters determined for its hydrolysis?

Answer:

  • Pseudo-First-Order Kinetics: Monitor Si–O bond formation via ²⁹Si NMR in H₂O/THF mixtures (k ≈ 1.2 × 10⁻³ s⁻¹ at pH 7) .
  • pH Dependence: Hydrolysis accelerates under acidic (pH <3) or basic (pH >10) conditions due to H⁺/OH⁻ catalysis .
  • Activation Energy: Arrhenius plots yield Ea ≈ 45 kJ/mol, indicating moderate sensitivity to temperature .

Basic: What analytical challenges arise in quantifying this compound in complex matrices?

Answer:

  • Chromatography: Reverse-phase HPLC (C18 column) with UV detection (λ = 254 nm) resolves it from nitroaromatic byproducts .
  • Interference: Co-eluting siloxanes require derivatization (e.g., BSTFA) for GC-MS analysis .
  • Quantitation Limits: LOD ≈ 0.1 ppm via LC-MS/MS in environmental samples .

Advanced: Can this compound act as a ligand in catalytic systems?

Answer:

  • Pd Coordination: The nitro group stabilizes Pd(II) intermediates in Heck reactions, improving turnover numbers (TON >10³) .
  • Asymmetric Catalysis: Chiral variants (e.g., with BINOL) show moderate enantioselectivity (ee = 60–70%) in allylic alkylation .

Advanced: What mechanistic insights explain its reactivity in radical reactions?

Answer:

  • Radical Initiation: UV irradiation generates silyl radicals (Si•), which abstract hydrogen from alkanes (k ≈ 10⁵ M⁻¹s⁻¹) .
  • ESR Evidence: Spin-trapping with TEMPO confirms radical intermediates (g-factor ≈ 2.006) .

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